I-BET726 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] This family, consisting of BRD2, BRD3, BRD4, and BRDT, plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. [, ] I-BET726 exhibits strong binding affinity for BRD2, BRD3, and BRD4, with IC50 values of 41 nM, 31 nM, and 22 nM, respectively. []
I-BET726 is a tetrahydroquinoline-based molecule. [] Its structure comprises a central tetrahydroquinoline ring with various substituents, including an acetyl group, a 4-chlorophenylamino group, and a benzoic acid moiety. [, ] The specific spatial arrangement of these groups contributes to its binding affinity and selectivity for BET bromodomains. X-ray crystallography studies have elucidated the interactions between I-BET726 and the bromodomains of BET proteins, providing insights into the structure-activity relationships. [, , ]
I-BET726 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. [, , ] This binding prevents the recognition of acetylated histones by BET proteins, disrupting their association with chromatin and hindering their function in transcriptional regulation. [, ] Consequently, I-BET726 can modulate the expression of various genes, including those involved in cell growth, proliferation, apoptosis, and inflammation. [, , , ]
Cancer research: I-BET726 displays potent anti-proliferative activity against various cancer cell lines, including hematological malignancies like acute myeloid leukemia and multiple myeloma, as well as solid tumors like neuroblastoma. [, , , ] Its anti-tumor effects are attributed to the suppression of oncogenes such as MYC and BCL2. [, ] For example, in neuroblastoma models, I-BET726 effectively inhibited tumor growth by downregulating MYCN and BCL2 expression. []
Immunology and Inflammation: I-BET726 shows promise in modulating immune responses. Studies suggest that targeting Myc with I-BET726 can induce tumor cell immunogenicity, potentially enhancing the efficacy of cancer immunotherapy. [] Furthermore, I-BET726 has shown efficacy in preclinical models of inflammatory conditions like septic shock. []
Parasitology: I-BET726 has been identified as a ligand for SmBRD3, a bromodomain-containing protein in Schistosoma mansoni, a parasitic worm causing schistosomiasis. [] This finding suggests potential applications of I-BET726 or its derivatives in targeting bromodomains in parasites for developing novel antiparasitic therapies. []
Optimization of BET Degraders: Exploring different linkers and target warheads to develop more potent and selective PROTACs based on the I-BET726 scaffold. []
Combination Therapies: Investigating the efficacy of I-BET726 in combination with other therapeutic agents, such as conventional chemotherapy or immunotherapy, to enhance antitumor activity and overcome resistance mechanisms. [, , ]
Biomarker Development: Identifying predictive biomarkers of response or resistance to I-BET726 to personalize treatment strategies and improve clinical outcomes. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2